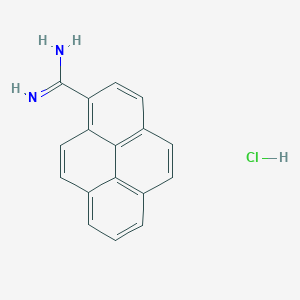

Pyrene-1-carboxamidine, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrene-1-carboxamidine hydrochloride, also known as P1CH, is a synthetic compound derived from pyrene, an aromatic hydrocarbon. Pyrene is a polyaromatic hydrocarbon (PAH) commonly found in coal, oil, and tar, and is classified as a carcinogen. P1CH is a highly reactive chemical compound, which makes it an important chemical in research laboratories. It has been used in various scientific applications, including chemical synthesis, drug delivery, and biochemical research. This article will discuss the synthesis of P1CH, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Pyrene-1-carboxamidine, hydrochloride has been used in various scientific applications, including chemical synthesis, drug delivery, and biochemical research. It has been used as a reactant in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used as a drug delivery system, as it can be used to transport drugs into cells and tissues. In addition, it has been used in biochemical research to study the structure and function of proteins and other biological molecules.

Mecanismo De Acción

Pyrene-1-carboxamidine, hydrochloride works by forming a bond with the target molecule, which can be a protein or other biological molecule. The bond is formed by the carboxylic acid group of the Pyrene-1-carboxamidine, hydrochloride molecule, which is attracted to the amine group of the target molecule. This bond allows the Pyrene-1-carboxamidine, hydrochloride molecule to be absorbed into the target molecule, which then allows it to interact with the biological molecule.

Biochemical and Physiological Effects

Pyrene-1-carboxamidine, hydrochloride has been found to have several biochemical and physiological effects. It has been shown to affect the activity of enzymes, which can lead to changes in cell metabolism. In addition, it has been found to affect the expression of genes, which can lead to changes in gene expression and cellular function. Finally, it has been found to affect the transport of ions, which can lead to changes in cellular ion balance.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pyrene-1-carboxamidine, hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is a highly reactive compound, which makes it useful for synthesizing various compounds. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, it is also a highly toxic compound, which can be hazardous to handle and can cause adverse effects if not handled properly.

Direcciones Futuras

The potential future applications of Pyrene-1-carboxamidine, hydrochloride are vast. One potential application is its use in drug delivery systems, which could be used to transport drugs into cells and tissues in a more efficient and effective manner. Additionally, it could be used to study the structure and function of proteins and other biological molecules in greater detail. Finally, it could be used to study the biochemical and physiological effects of various compounds on cells and tissues.

Métodos De Síntesis

Pyrene-1-carboxamidine, hydrochloride is synthesized by a two-step process. In the first step, pyrene is reacted with anhydrous hydrogen chloride and anhydrous sodium carbonate to form pyrene-1-carboxylic acid. In the second step, the acid is reacted with anhydrous hydrochloric acid to form Pyrene-1-carboxamidine, hydrochloride.

Propiedades

IUPAC Name |

pyrene-1-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2.ClH/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H3,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWUBLJZQZCFAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrene-1-carboxamidine, hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)

![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)